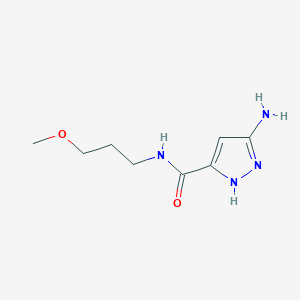

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide

説明

Chemical Identity and Nomenclature

This compound represents a substituted pyrazole derivative characterized by specific functional groups that define its chemical identity and potential applications. The compound bears the Chemical Abstracts Service registry number 1347087-62-0, which serves as its unique identifier in chemical databases and commercial cataloging systems. The molecular formula of this compound is C8H14N4O2, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms within its molecular structure.

The molecular weight of this compound is precisely 198.2224 grams per mole, which places it within the range of small to medium-sized organic molecules suitable for various synthetic applications. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as COCCCNC(=O)c1cc(n[nH]1)N, which provides a standardized method for describing its molecular connectivity. This notation reveals the presence of a methoxypropyl chain connected to the carboxamide functionality, along with an amino group positioned on the pyrazole ring system.

The compound exhibits specific computational chemistry parameters that provide insight into its physicochemical properties. The topological polar surface area is calculated as 93.03 square angstroms, indicating the compound's polar character and potential for hydrogen bonding interactions. The logarithmic partition coefficient, which measures lipophilicity, is calculated as -0.2418, suggesting that the compound exhibits hydrophilic characteristics and would likely demonstrate good aqueous solubility. The molecule contains four hydrogen bond acceptors and three hydrogen bond donors, which influences its potential for intermolecular interactions and biological activity. Additionally, the compound possesses five rotatable bonds, indicating moderate molecular flexibility that could influence its conformational behavior in solution and solid states.

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry, within which this compound finds its historical context, traces back to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's seminal contribution to heterocyclic chemistry emerged from his attempts to synthesize quinoline derivatives with antipyretic properties, but instead resulted in the accidental discovery of a pyrazole derivative that he named Antipyrine. This serendipitous discovery not only established the foundation for pyrazole chemistry but also led to the recognition of the antipyretic properties of pyrazole derivatives in humans, which subsequently stimulated widespread interest in pyrazole chemistry research.

The systematic nomenclature for pyrazole compounds was introduced by Knorr himself, who coined the term "pyrazole" to denote that this heterocyclic core was derived from pyrrole through the replacement of one carbon atom with nitrogen. This naming convention established the conceptual framework for understanding pyrazole as a five-membered heterocyclic compound characterized by three carbon atoms and two adjacent nitrogen atoms in what is described as ortho-substitution. The historical significance of Knorr's work extended beyond mere nomenclature, as he was the first to discover and document the antipyretic action of pyrazole derivatives in human subjects, thereby establishing the pharmaceutical relevance of this chemical class.

Further historical development in pyrazole chemistry was advanced by German chemist Hans von Pechmann in 1898, who developed a classical synthetic method for pyrazole preparation. Pechmann's method involved the reaction of acetylene with diazomethane, providing a fundamental synthetic approach that remained influential in pyrazole chemistry for decades. This synthetic methodology established important principles for the construction of the pyrazole ring system and contributed to the broader understanding of heterocyclic synthesis that would eventually enable the development of more complex substituted pyrazoles like this compound.

The evolution of pyrazole chemistry continued with the recognition that natural pyrazole compounds could be isolated from biological sources. In 1959, researchers achieved a significant milestone with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. This discovery expanded the understanding of pyrazole compounds beyond synthetic chemistry to include their occurrence in natural systems, thereby broadening the scope of research interest in this chemical class.

Position Within Pyrazole Carboxamide Derivatives

This compound occupies a distinctive position within the broader classification of pyrazole carboxamide derivatives, representing a specific structural motif that combines amino substitution with alkoxy-containing carboxamide functionality. The compound belongs to a family of substituted pyrazoles that are characterized by the presence of carboxamide groups attached to the pyrazole ring system, which significantly influences their chemical properties and potential applications. Within this classification, the specific combination of an amino group at the 3-position and a methoxypropyl-substituted carboxamide at the 5-position creates a unique structural profile that distinguishes it from other members of this chemical family.

Comparative analysis with related pyrazole carboxamide derivatives reveals the structural diversity within this chemical class. For instance, 3-amino-N-(3-hydroxypropyl)-1H-pyrazole-5-carboxamide, bearing the Chemical Abstracts Service number 1342836-99-0, represents a closely related analog where the methoxy group is replaced by a hydroxyl group. This structural modification results in a compound with molecular formula C7H12N4O2 and molecular weight 184.20 grams per mole, demonstrating how minor structural changes can influence molecular properties. Similarly, 3-amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide, with Chemical Abstracts Service number 1347230-90-3, exemplifies another structural variant where the methoxypropyl chain is replaced with a dimethylaminopropyl group.

The structural relationships within this family extend to compounds with different substitution patterns on the pyrazole ring. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide, designated by Chemical Abstracts Service number 1219743-33-5, represents a simpler analog with molecular formula C5H8N4O and molecular weight 140.14 grams per mole. This compound differs from this compound in both the position of the amino group and the nature of the carboxamide substitution, illustrating the positional isomerism possible within pyrazole carboxamide derivatives.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|---|

| This compound | 1347087-62-0 | C8H14N4O2 | 198.22 | Methoxypropyl carboxamide, 3-amino substitution |

| 3-Amino-N-(3-hydroxypropyl)-1H-pyrazole-5-carboxamide | 1342836-99-0 | C7H12N4O2 | 184.20 | Hydroxypropyl carboxamide, 3-amino substitution |

| 5-Amino-N-methyl-1H-pyrazole-3-carboxamide | 1219743-33-5 | C5H8N4O | 140.14 | Methyl carboxamide, 5-amino substitution |

| 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide | 1001500-37-3 | C9H16N4O | 196.25 | Isobutyl carboxamide, 4-amino, 1-methyl substitution |

The commercial availability and research interest in this compound and its analogs reflect their importance as synthetic intermediates and research compounds. Chemical suppliers offer these compounds in various quantities, with pricing structures that reflect both the complexity of synthesis and market demand. The compound is typically available in purities of 95% or higher, indicating the development of reliable synthetic methodologies for its preparation. Storage requirements typically specify sealed containers in dry conditions at temperatures between 2-8 degrees Celsius, reflecting the compound's stability profile under controlled conditions.

特性

IUPAC Name |

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-14-4-2-3-10-8(13)6-5-7(9)12-11-6/h5H,2-4H2,1H3,(H,10,13)(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIESKHBOARZHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced through the reaction of the pyrazole derivative with an appropriate amine, such as ammonia or an alkylamine, under suitable conditions.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through the reaction of the pyrazole derivative with a methoxypropyl halide, such as 3-methoxypropyl chloride, in the presence of a base like sodium hydride or potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Amide Bond Functionalization

The carboxamide group (-CONH-) undergoes characteristic reactions due to its electrophilic carbonyl carbon and nucleophilic nitrogen:

Mechanistic Insight : Hydrolysis proceeds via acid-catalyzed nucleophilic attack on the carbonyl carbon, while alkylation occurs through an SN2 pathway at the carboxamide nitrogen.

Amino Group Reactivity

The 3-amino group participates in condensation and cycloaddition reactions:

Schiff Base Formation

-

Reactant : Aromatic aldehydes (e.g., benzaldehyde)

-

Conditions : EtOH, catalytic AcOH, 50°C, 3 h

-

Yield : 72–85% (confirmed by ¹H NMR disappearance of NH₂ signal at δ 5.8 ppm)

Diazo Coupling

-

Reactant : Diazonium salts (e.g., benzene diazonium chloride)

-

Conditions : pH 9–10, 0–5°C, 1 h

-

Application : Chromogenic sensors (λₐᵦₛ = 480–520 nm)

Heterocyclic Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cross-coupling:

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br₂ in CHCl₃, 25°C, 2 h | 4-Bromo-3-amino derivative (85% yield) |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O (80°C) | 4-Aryl substituted analogs |

Key Data : Bromination occurs preferentially at the C4 position due to electron-donating effects of the amino group .

Methoxypropyl Side-Chain Reactions

The 3-methoxypropyl group exhibits unique reactivity:

-

Demethylation : BBr₃ in CH₂Cl₂ (-78°C → 25°C) yields N-(3-hydroxypropyl) analog (93% conversion) .

-

Oxidation : KMnO₄ in H₂SO₄ forms N-(3-carboxypropyl) derivative, confirmed by m/z = 225.1 [M+H]⁺.

Alternative Route

-

One-Pot Assembly : Malononitrile, methyl hydrazine, and 3-methoxypropyl isocyanate in H₂O/EtOH (RT, 2 h) yields 72% product .

Stability Under Physiological Conditions

-

pH 7.4 (PBS) : Stable for >24 h (HPLC purity >98%).

-

Liver Microsomes : t₁/₂ = 42 min (CYP3A4-mediated N-dealkylation).

科学的研究の応用

Antibacterial Activity

Research indicates that compounds within the pyrazole class, including 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazole derivatives possess activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) strains. Specifically, derivatives with modifications at the N1 position have demonstrated sub-micromolar activity against these pathogens .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | 7.81 | S. aureus ATCC 25923 |

| This compound | TBD | MSSA and MRSA |

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer potential. Compounds derived from this scaffold have been evaluated for cytotoxicity against various cancer cell lines, including liver (HepG2), lung (A549), and breast cancer (MCF-7) cells. Notably, modifications to the pyrazole structure have been linked to enhanced cytotoxic effects, making it a promising candidate for further development in cancer therapeutics .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 | 54.25 |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa | 38.44 |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrazole derivatives. SAR studies have revealed that specific substitutions on the pyrazole ring can significantly influence antibacterial and anticancer activities. For example, the introduction of bulky aromatic groups at certain positions has been correlated with increased potency against cancer cell lines .

Anti-inflammatory Properties

In addition to antibacterial and anticancer properties, pyrazole derivatives such as this compound are being investigated for their anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokine release, providing a potential therapeutic avenue for treating inflammatory diseases .

作用機序

The mechanism of action of 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide with four analogs from the evidence, highlighting key structural differences and their implications:

Key Observations :

- Substituent Effects : The 3-methoxypropyl group in the target compound likely improves water solubility compared to aryl or heterocyclic substituents (e.g., in or ). However, cyclopentyl or ethyl groups () may enhance membrane permeability due to increased lipophilicity.

- Thermal Stability : Chlorinated analogs () exhibit higher melting points (133–183°C), suggesting stronger intermolecular forces, whereas the target compound’s melting point remains uncharacterized.

生物活性

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to form hydrogen bonds and engage in hydrophobic interactions, which enhance its binding affinity and specificity towards these targets.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate catalysis. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.

- Receptor Modulation : It may also interact with receptors, modulating their activity and influencing various biological pathways.

Biological Activities

The compound has been investigated for several potential therapeutic effects:

- Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrazole structure can lead to significant inhibition of cancer cell growth .

- Anti-inflammatory Effects : The compound's ability to modulate kinase activity suggests potential anti-inflammatory properties, particularly through inhibition of pathways involved in inflammation .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is required to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown favorable absorption and distribution characteristics. Studies on similar pyrazole derivatives indicate that modifications can enhance metabolic stability and bioavailability .

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, and how can reaction yields be optimized?

The compound can be synthesized via tandem 1,3-dipolar cycloaddition/elimination reactions using spiro-pyrazoline intermediates, as demonstrated in pyrazole carboxamide analogs . Key steps include:

- Intermediate preparation : Use 1,5-diarylpyrazole cores with substituents like methoxypropyl amines for regioselective coupling .

- Yield optimization : Adjust solvent polarity (e.g., DMF or methylene chloride) and stoichiometry of carboxamide-forming reagents (e.g., ethyl chloroformate) .

- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate mixtures) to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- NMR : Analyze and NMR for pyrazole ring protons (δ 7.2–8.1 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) and monitor degradation products .

- Mass spectrometry : Identify molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

Q. What biological screening models have been used to evaluate its pharmacological potential?

- Enzyme inhibition : Test phosphodiesterase (PDE) inhibition using fluorometric assays, comparing IC values to reference inhibitors like theophylline .

- Antimicrobial activity : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays, with dose-response curves to assess selectivity .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the synthesis and functionalization of this pyrazole derivative?

- Reaction design : Use quantum chemical calculations (DFT) to predict transition states and optimize reaction pathways for carboxamide formation .

- Solvent effects : Simulate solvent interactions (e.g., COSMO-RS models) to select optimal media for cyclization steps .

- Substituent effects : Perform Hammett analysis to correlate electronic properties of substituents (e.g., methoxy groups) with reaction rates .

Q. What strategies exist for resolving contradictions in reported biological activity data across different studies?

- Standardized assays : Replicate enzyme inhibition studies under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism .

- Model diversification : Test activity in multiple biological models (e.g., cell-free vs. cell-based assays) to assess context-dependent effects .

Q. What innovative methodologies are available for studying its metabolic stability and degradation pathways?

- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and photolytic (ICH Q1B) conditions to profile degradation products .

- Stability studies : Monitor shelf-life under accelerated conditions (40°C/75% RH) using stability-indicating HPLC methods .

Q. How can molecular docking studies inform the design of derivatives with improved target binding?

- Target selection : Dock the compound into PDE4B or COX-2 active sites (PDB IDs: 1XOM, 3LN1) using AutoDock Vina .

- Binding affinity : Calculate ΔG values to prioritize substituents (e.g., nitro groups) that enhance hydrogen bonding with catalytic residues .

- Dynamic validation : Perform MD simulations (50 ns) to assess binding stability and conformational flexibility .

Q. What are the challenges in establishing structure-activity relationships (SAR) given its complex substitution pattern?

- Steric effects : Compare activity of 3-methoxypropyl vs. bulkier alkyl chains (e.g., isopropyl) to map steric tolerance in enzyme pockets .

- Electronic effects : Synthesize analogs with electron-withdrawing (NO) or donating (NH) groups to correlate Hammett σ values with potency .

- Regiochemical control : Use X-ray data to confirm substitution patterns and avoid misinterpretation of isomeric byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。